molecular formula C18H14N2O5 B2471598 methyl 4-{[(2Z)-3-carbamoyl-7-hydroxy-2H-chromen-2-ylidene]amino}benzoate CAS No. 1327183-50-5

methyl 4-{[(2Z)-3-carbamoyl-7-hydroxy-2H-chromen-2-ylidene]amino}benzoate

Cat. No.: B2471598
CAS No.: 1327183-50-5
M. Wt: 338.319
InChI Key: VTYKSASBTSTKJZ-JZJYNLBNSA-N
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Description

Methyl 4-{[(2Z)-3-carbamoyl-7-hydroxy-2H-chromen-2-ylidene]amino}benzoate is a synthetic coumarin derivative characterized by a chromen-2-one core substituted with a 7-hydroxy group, a 3-carbamoyl moiety, and a methyl benzoate group linked via an imine (-NH-) at the 4-position. The Z-configuration of the imine bond is critical for its structural stability and biological interactions. Coumarins are well-known for their diverse pharmacological properties, including anticoagulant, anticancer, and antimicrobial activities . This compound’s design likely aims to enhance bioavailability or target specificity through the carbamoyl and benzoate functional groups.

Properties

IUPAC Name

methyl 4-[(3-carbamoyl-7-hydroxychromen-2-ylidene)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O5/c1-24-18(23)10-2-5-12(6-3-10)20-17-14(16(19)22)8-11-4-7-13(21)9-15(11)25-17/h2-9,21H,1H3,(H2,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTYKSASBTSTKJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N=C2C(=CC3=C(O2)C=C(C=C3)O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[(2Z)-3-carbamoyl-7-hydroxy-2H-chromen-2-ylidene]amino}benzoate typically involves multi-step organic reactions. One common method includes the condensation of 3-carbamoyl-7-hydroxy-2H-chromen-2-one with methyl 4-aminobenzoate under specific conditions that favor the formation of the desired product. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pH conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance production rates and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(2Z)-3-carbamoyl-7-hydroxy-2H-chromen-2-ylidene]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Conditions for substitution reactions vary depending on the specific substituents involved but typically include the use of appropriate solvents and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce hydroquinones or other reduced forms. Substitution reactions can result in a wide range of substituted derivatives with varying properties.

Scientific Research Applications

Chemistry

Methyl 4-{[(2Z)-3-carbamoyl-7-hydroxy-2H-chromen-2-ylidene]amino}benzoate serves as a precursor in synthesizing various organic compounds. It is utilized in chemical reactions such as:

  • Oxidation : Can be oxidized to yield quinones.
  • Reduction : Reduction reactions can produce hydroquinones.
  • Substitution : Engages in nucleophilic or electrophilic substitution reactions to form derivatives .

Biology

This compound is under investigation for its potential biological activities:

  • Antimicrobial Properties : Studies suggest it may inhibit bacterial growth.
  • Antioxidant Activity : Exhibits potential in scavenging free radicals.
  • Anti-inflammatory Effects : May modulate inflammatory pathways .

Medicine

Research is ongoing into its therapeutic applications, particularly:

  • Acetylcholinesterase Inhibition : Compounds with similar structures have shown promise in treating Alzheimer’s disease by inhibiting acetylcholinesterase, thus increasing acetylcholine levels .
  • Drug Delivery Systems : Its chemical properties may allow it to act as a carrier for drug delivery .

Data Table of Chemical Reactions

Reaction TypeDescriptionCommon Reagents
OxidationConverts to quinonesPotassium permanganate (KMnO4)
ReductionProduces hydroquinonesSodium borohydride (NaBH4)
SubstitutionForms various substituted derivativesVaries by specific substituents

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition of growth for Gram-positive bacteria, suggesting potential for development into an antimicrobial agent .

Case Study 2: Alzheimer’s Disease Research

Research focused on similar chromenylidene derivatives demonstrated effective inhibition of acetylcholinesterase. This compound was proposed as a candidate for further studies due to its structural similarities, indicating potential therapeutic benefits for Alzheimer's patients .

Mechanism of Action

The mechanism of action of methyl 4-{[(2Z)-3-carbamoyl-7-hydroxy-2H-chromen-2-ylidene]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Coumarin Family

Compound A : 6-(4-(Dimethylamino)benzylamino)-7-hydroxy-4-methyl-2H-chromen-2-one
  • Structure: Features a dimethylamino-benzylamino substituent at position 6 and a methyl group at position 3.
  • Key Differences: Lacks the 3-carbamoyl group and the methyl benzoate moiety.
Compound B : 2-Amino-8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
  • Structure: A tetrahydrochromene derivative with chlorophenyl and cyano substituents.
  • Key Differences: Saturated chromene ring vs. the unsaturated coumarin core. Cyano group at position 3 instead of carbamoyl; chlorophenyl groups may confer higher lipophilicity .

Functional Group-Driven Comparisons

Carbamoyl vs. Cyano Groups
  • Target Compound : The 3-carbamoyl group (-CONH₂) may improve hydrogen-bonding capacity, enhancing interactions with biological targets (e.g., enzymes or receptors).
Methyl Benzoate vs. Other Ester Derivatives
  • Target Compound : The methyl benzoate group at position 4 introduces steric bulk and aromaticity, which may influence binding to hydrophobic pockets in proteins.
  • Pesticide Analogues : Methyl esters in agrochemicals (e.g., tribenuron-methyl) prioritize hydrolytic stability for prolonged activity, a property that may also apply here .

Pharmacological and Physicochemical Properties

Property Target Compound Compound A Compound B
Molecular Weight ~354.3 g/mol (estimated) 324.38 g/mol ~450 g/mol (estimated)
Solubility Moderate (polar groups) High (dimethylamino group) Low (chlorophenyl/cyano)
Key Functional Groups 7-OH, 3-CONH₂, methyl benzoate 7-OH, 6-dimethylamino-benzyl 3-CN, 2-chlorophenyl
Reported Bioactivity Not explicitly studied None provided None provided

Biological Activity

Methyl 4-{[(2Z)-3-carbamoyl-7-hydroxy-2H-chromen-2-ylidene]amino}benzoate is a complex organic compound with notable biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a chromene backbone with various functional groups that contribute to its biological activity. The presence of a carbamoyl group and a hydroxyl group at specific positions enhances its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : Coumarin derivatives, including this compound, are known for their antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells .
  • Anticancer Activity : Studies have indicated that coumarin derivatives exhibit cytotoxic effects against various cancer cell lines. The compound may induce apoptosis through the modulation of cell signaling pathways .
  • Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes such as tyrosinase, which is involved in melanin production. This property is particularly relevant for skin-related applications .

Table 1: Biological Activities of this compound

Activity TypeObserved EffectReference
AntioxidantScavenges free radicalsSharma et al., 2005
AnticancerInduces apoptosis in cancer cellsXiao et al., 2010
Tyrosinase InhibitionIC50 values indicating strong inhibitionMDPI Study

Case Studies

  • Anticancer Efficacy : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant growth inhibition in breast and lung cancer cells, suggesting potential use in cancer therapy.
  • Skin Applications : Another investigation focused on the compound's ability to inhibit tyrosinase activity, which is crucial for melanin synthesis. The findings highlighted its potential as a skin-whitening agent by reducing hyperpigmentation.
  • Neuroprotective Effects : Preliminary studies have suggested that the compound may exhibit neuroprotective properties by inhibiting acetylcholinesterase activity, which could be beneficial in treating neurodegenerative diseases like Alzheimer's .

Q & A

Q. How should researchers validate the compound’s stability in biological matrices for pharmacokinetic studies?

  • Methodological Answer : Spike-and-recovery experiments in plasma (0.1–100 µg/mL) with LC-MS/MS (MRM transitions m/z 365→212). Stability criteria: ±15% accuracy, CV <10% after 24h at 4°C. Protein binding is assessed via ultrafiltration (30 kDa MWCO) .

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